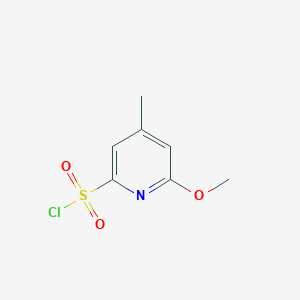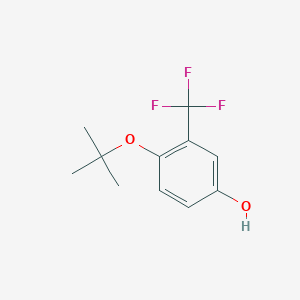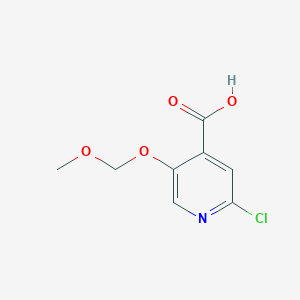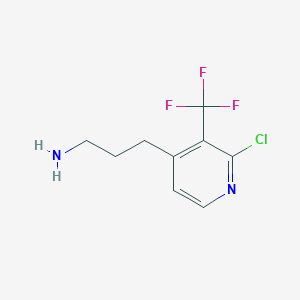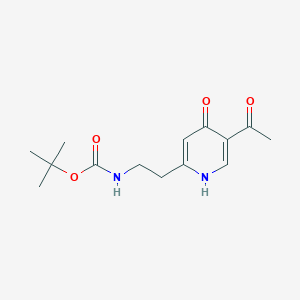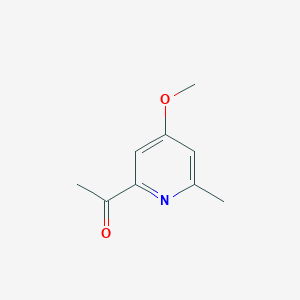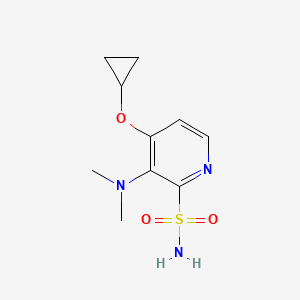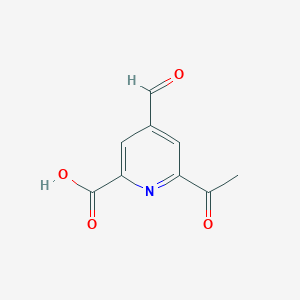
6-Acetyl-4-formylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It features functional groups such as an acetyl group, a formyl group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-formylpyridine-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Acetyl-4-carboxypyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-formylpyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-formylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in multiple biochemical reactions, potentially affecting enzyme activity, gene expression, and cellular signaling pathways. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Formylpyridine-2-carboxylic acid: Lacks the acetyl group but shares the formyl and carboxylic acid groups.
6-Acetylpyridine-2-carboxylic acid: Lacks the formyl group but shares the acetyl and carboxylic acid groups.
4-Formylpyridine-2-carboxylic acid: Lacks the acetyl group but shares the formyl and carboxylic acid groups.
Uniqueness
6-Acetyl-4-formylpyridine-2-carboxylic acid is unique due to the presence of both acetyl and formyl groups along with the carboxylic acid group
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
6-acetyl-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5(12)7-2-6(4-11)3-8(10-7)9(13)14/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
GVTFSAVNJTZLDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





